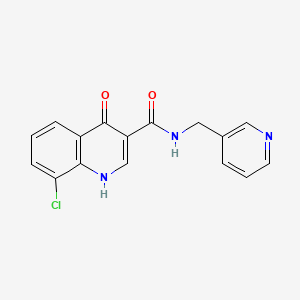

Vitexin 2''-O-p-coumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemistry

In chemistry, Vitexin 2’'-O-p-coumarate is studied for its antioxidant properties and its ability to undergo various chemical transformations. It serves as a model compound for studying flavonoid chemistry and reactivity .

Biology

Biologically, this compound is known to promote cell proliferation, particularly in 2BS cells induced by hydrogen peroxide. It also exhibits anti-inflammatory and antioxidant activities, making it a subject of interest in cellular biology and pharmacology .

Medicine

In medicine, Vitexin 2’'-O-p-coumarate is explored for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation. It is being investigated for its potential use in treating conditions related to oxidative damage and inflammation .

Industry

Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also used in cosmetic formulations for its antioxidant benefits .

Mechanism of Action

Vitexin 2’'-O-p-coumarate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also promotes cell proliferation by activating signaling pathways involved in cell growth and survival . The molecular targets include reactive oxygen species (ROS) and various cellular enzymes involved in oxidative stress response .

Safety and Hazards

Future Directions

Vitexin and its derivatives have been extensively studied for their pharmacological relevance in diabetes mellitus . The data collected hint at their potential for controlling diabetes mellitus and its complications, providing a deeper understanding of their actions and serving as a catalyst for clinical trials and application research .

Biochemical Analysis

Biochemical Properties

Vitexin 2’'-O-p-coumarate interacts with various biomolecules in biochemical reactions. It has been shown to strongly promote 2BS cell proliferation induced by H2O2

Cellular Effects

Vitexin 2’'-O-p-coumarate has been shown to have significant effects on various types of cells. It induces apoptosis in cancer cells and inhibits their growth . It also promotes 2BS cell proliferation induced by H2O2 .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The compound is stable for two years when stored at the recommended temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitexin 2’'-O-p-coumarate typically involves the esterification of vitexin with p-coumaric acid. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of Vitexin 2’‘-O-p-coumarate may involve extraction from fenugreek seeds followed by purification using chromatographic techniques. The seeds are typically ground and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using column chromatography to isolate Vitexin 2’'-O-p-coumarate .

Chemical Reactions Analysis

Types of Reactions

Vitexin 2’'-O-p-coumarate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can modify the coumarate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted derivatives with various functional groups .

Comparison with Similar Compounds

Similar Compounds

Vitexin: The parent compound of Vitexin 2’'-O-p-coumarate, known for its antioxidant and anti-inflammatory properties.

Isovitexin: A similar flavonoid with comparable biological activities.

Apigenin: Another flavonoid with strong antioxidant and anti-inflammatory effects.

Uniqueness

Vitexin 2’'-O-p-coumarate is unique due to its esterified structure, which enhances its biological activity compared to its parent compound, Vitexin. The presence of the p-coumarate moiety contributes to its enhanced cell proliferation-promoting effects and antioxidant properties .

If you have any more questions or need further details, feel free to ask!

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGOEBQRHWKKJH-HORBVDEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)

![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)

![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)

![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)

![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)

![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)